Cas no 2229490-64-4 (1-chloro-3,4,4,4-tetrafluorobutan-2-one)
1-chloro-3,4,4,4-tetrafluorobutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-chloro-3,4,4,4-tetrafluorobutan-2-one
- EN300-1963150
- YNHAFCCVWWGQHD-UHFFFAOYSA-N
- SCHEMBL10008165
- 2229490-64-4
-
- Inchi: 1S/C4H3ClF4O/c5-1-2(10)3(6)4(7,8)9/h3H,1H2
- InChI Key: YNHAFCCVWWGQHD-UHFFFAOYSA-N
- SMILES: ClCC(C(C(F)(F)F)F)=O
Computed Properties
- Exact Mass: 177.9808551g/mol
- Monoisotopic Mass: 177.9808551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
1-chloro-3,4,4,4-tetrafluorobutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963150-1g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-5g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-10g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-0.05g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-0.1g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-0.25g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-0.5g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-1.0g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1963150-2.5g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1963150-5.0g |
1-chloro-3,4,4,4-tetrafluorobutan-2-one |
2229490-64-4 | 5g |
$4475.0 | 2023-05-31 |
1-chloro-3,4,4,4-tetrafluorobutan-2-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-chloro-3,4,4,4-tetrafluorobutan-2-one
Research Brief on 1-Chloro-3,4,4,4-tetrafluorobutan-2-one (CAS: 2229490-64-4): Recent Advances and Applications
1-Chloro-3,4,4,4-tetrafluorobutan-2-one (CAS: 2229490-64-4) is a fluorinated organic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceutical and chemical synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, reactivity, and potential applications in drug discovery and material science. The compound's unique fluorinated structure makes it a valuable intermediate for the development of novel bioactive molecules and functional materials.
Recent studies have highlighted the role of 1-chloro-3,4,4,4-tetrafluorobutan-2-one as a key building block in the synthesis of fluorinated heterocycles, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and bioavailability. A 2023 study published in the Journal of Fluorine Chemistry demonstrated its utility in the efficient preparation of fluorinated pyrazoles, a class of compounds with notable anti-inflammatory and anticancer properties. The study reported a yield of over 85% under optimized reaction conditions, underscoring the compound's synthetic efficiency.
In addition to its applications in medicinal chemistry, 1-chloro-3,4,4,4-tetrafluorobutan-2-one has also been investigated for its potential use in material science. A recent preprint (2024) from a research group at MIT explored its incorporation into fluorinated polymers, which exhibit exceptional thermal stability and chemical resistance. The researchers noted that the compound's reactivity allows for precise control over polymer architecture, enabling the design of materials with tailored properties for high-performance applications.
Despite these promising developments, challenges remain in the large-scale production and handling of 1-chloro-3,4,4,4-tetrafluorobutan-2-one. Its high reactivity and potential toxicity necessitate careful optimization of synthetic protocols and safety measures. Ongoing research is focused on developing greener synthetic routes, such as catalytic fluorination methods, to improve the sustainability of its production. A 2023 review in Green Chemistry highlighted recent progress in this area, including the use of transition metal catalysts to reduce waste and energy consumption.
Looking ahead, the unique properties of 1-chloro-3,4,4,4-tetrafluorobutan-2-one position it as a critical intermediate for the development of next-generation pharmaceuticals and advanced materials. Future research directions may include exploring its applications in agrochemicals, where fluorinated compounds are increasingly valued for their efficacy and environmental profile. Collaborative efforts between academia and industry will be essential to fully realize the potential of this versatile compound.
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